Cas no 941925-87-7 (4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide)

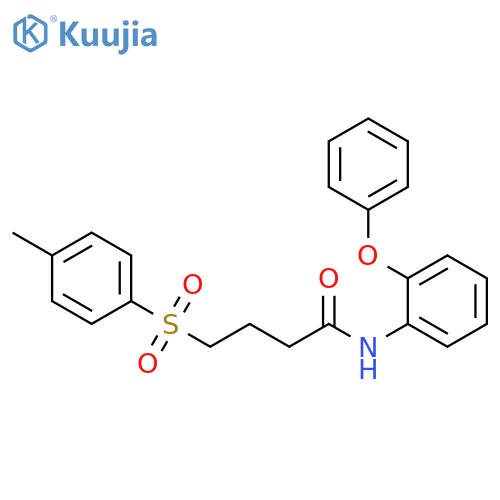

941925-87-7 structure

商品名:4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide

CAS番号:941925-87-7

MF:C23H23NO4S

メガワット:409.498025178909

CID:5501329

4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide 化学的及び物理的性質

名前と識別子

-

- Butanamide, 4-[(4-methylphenyl)sulfonyl]-N-(2-phenoxyphenyl)-

- 4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide

-

- インチ: 1S/C23H23NO4S/c1-18-13-15-20(16-14-18)29(26,27)17-7-12-23(25)24-21-10-5-6-11-22(21)28-19-8-3-2-4-9-19/h2-6,8-11,13-16H,7,12,17H2,1H3,(H,24,25)

- InChIKey: MYTCQOPZGMDJIY-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1OC1=CC=CC=C1)(=O)CCCS(C1=CC=C(C)C=C1)(=O)=O

4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2814-1102-5μmol |

4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |

941925-87-7 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2814-1102-10mg |

4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |

941925-87-7 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2814-1102-10μmol |

4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |

941925-87-7 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2814-1102-4mg |

4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |

941925-87-7 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2814-1102-30mg |

4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |

941925-87-7 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2814-1102-40mg |

4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |

941925-87-7 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2814-1102-25mg |

4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |

941925-87-7 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2814-1102-2μmol |

4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |

941925-87-7 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2814-1102-2mg |

4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |

941925-87-7 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2814-1102-100mg |

4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |

941925-87-7 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

941925-87-7 (4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide) 関連製品

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量